3-[(Ethoxycarbonyl)amino]propanoic acid
Overview
Description
Scientific Research Applications
3-[(Ethoxycarbonyl)amino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Ethoxycarbonyl)amino]propanoic acid typically involves the reaction of ethyl chloroformate with 3-aminopropanoic acid under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure product.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of automated purification systems further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-[(Ethoxycarbonyl)amino]propanoic acid can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Amidation: The compound can react with amines to form amides.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Amidation: Requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and is often performed at room temperature.
Esterification: Catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid, usually under reflux conditions.
Major Products:
Hydrolysis: Produces 3-aminopropanoic acid and ethanol.
Amidation: Forms various amides depending on the amine used.
Esterification: Results in the formation of different esters based on the alcohol used.
Mechanism of Action
The mechanism of action of 3-[(Ethoxycarbonyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, depending on the context of its use. For example, in enzymatic reactions, it may bind to the active site of an enzyme, thereby affecting the enzyme’s activity. The exact pathways and molecular targets can vary based on the specific application and experimental conditions.
Comparison with Similar Compounds
3-Aminopropanoic acid: Lacks the ethoxycarbonyl group and has different reactivity and applications.
Ethyl 3-aminopropanoate: Similar structure but with an ester group instead of a carboxylic acid group.
Uniqueness: 3-[(Ethoxycarbonyl)amino]propanoic acid is unique due to its combination of an ethoxycarbonyl group and an amino group on the same carbon chain. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-(ethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-2-11-6(10)7-4-3-5(8)9/h2-4H2,1H3,(H,7,10)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSPMIBZXMYETJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10283549 | |
Record name | 3-[(ethoxycarbonyl)amino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10283549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4244-81-9 | |
Record name | β-Alanine, N-(ethoxycarbonyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4244-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 32067 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004244819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC32067 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32067 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-[(ethoxycarbonyl)amino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10283549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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